molecular formula C10H23NO B028644 N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide CAS No. 105197-93-1

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

Cat. No.: B028644
CAS No.: 105197-93-1
M. Wt: 173.3 g/mol
InChI Key: FCFGWEMSHODFCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide is a quaternary ammonium salt of interest in chemical research and development. With the molecular formula C 10 H 23 NO, this compound features a cyclohexane ring structure substituted with an ethyl and two methyl groups bonded to a nitrogen cation, paired with a hydroxide anion . This structural class of compounds is frequently investigated for its potential as a catalyst or a component in switchable solvent systems. Related tertiary amines, such as N,N-Dimethylcyclohexylamine (DMCHA), are well-established catalysts for producing rigid polyurethane foams, providing a balanced catalytic performance for both the foaming (gas-forming) and gelation (polymer-forming) reactions . The quaternary ammonium hydroxide derivative may offer unique reactivity or solubility profiles for specialized catalytic applications or material science. Furthermore, compounds like N,N-Dimethylcyclohexylamine have been studied as Switchable Hydrophilicity Solvents (SHS) for green chemistry applications, such as the extraction of lipids from microalgae . These solvents can reversibly change their solubility in water upon exposure to an alternating trigger like CO 2 , facilitating efficient product separation and solvent recovery. Researchers may explore this compound for its potential role in analogous switchable systems or other innovative separation processes. Intended Use and Handling: This product is provided for chemical R&D purposes and is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

cyclohexyl-ethyl-dimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGWEMSHODFCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C1CCCCC1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607752
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105197-93-1
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternary Ammonium Salt Formation

The synthesis begins with the quaternization of N,N-dimethylcyclohexylamine using ethyl iodide as the alkylating agent. This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of ethyl iodide:

(CH₃)₂NC₆H₁₁ + CH₂CH₂I → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺I⁻\text{(CH₃)₂NC₆H₁₁ + CH₂CH₂I → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺I⁻}

Key parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Optimal yields (92–95%) are achieved at 70–80°C, balancing reactivity and byproduct suppression.

  • Stoichiometry : A 1.1:1 molar ratio of ethyl iodide to amine minimizes unreacted starting material.

Hydroxide Ion Exchange

The intermediate quaternary ammonium iodide undergoes anion exchange to yield the hydroxide form. Two primary methods dominate:

Silver Oxide-Mediated Exchange

Treatment with Ag₂O in aqueous suspension facilitates iodide precipitation:

[(CH3)2(C2H5)NC6H11]+I+Ag2O+H2O[(CH3)2(C2H5)NC6H11]+OH+2AgI[(CH₃)₂(C₂H₅)NC₆H₁₁]⁺I⁻ + Ag₂O + H₂O → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻ + 2AgI↓

Conditions :

  • pH 10–12 to prevent AgOH formation.

  • Reaction time: 6–8 hours under nitrogen.

Ion-Exchange Resin

Strongly basic anion-exchange resins (e.g., Amberlite IRA-400) replace iodide with hydroxide:

Resin-OH⁻ + [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺I⁻ → Resin-I⁻ + [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻\text{Resin-OH⁻ + [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺I⁻ → Resin-I⁻ + [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻}

Advantages :

  • Eliminates silver waste.

  • Scalable for continuous production.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors with automated feed systems to ensure consistent product quality:

Parameter Laboratory Scale Industrial Scale
Reactor Volume0.5–2 L500–2000 L
Throughput0.1–0.5 kg/hr50–200 kg/hr
Purity95–98%99.5%
Energy Consumption15 kWh/kg8 kWh/kg

Key Innovations :

  • In-line analytics : FTIR and conductivity sensors monitor reaction progress.

  • Solvent recovery : Distillation units reclaim >90% of acetonitrile.

Purification Strategies

Industrial purification combines fractional distillation and membrane filtration:

Vacuum Distillation

  • Conditions : 10–50 mbar, 80–100°C.

  • Efficiency : Removes 99.8% of residual amines.

Nanofiltration

Ceramic membranes (0.5–2 nm pore size) eliminate sub-micron particulates, achieving USP-grade purity.

Analytical Characterization

Spectroscopic Confirmation

Technique Key Signals Purpose
¹H NMRδ 1.2–1.5 (m, CH₂CH₃), δ 2.1–2.3 (m, NCH₃)Confirm quaternization
FTIR3200–3600 cm⁻¹ (O–H stretch)Verify hydroxide presence
HPLC-MSm/z 144.2 ([M⁺])Assess purity (>99.5%)

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, with mass loss corresponding to Hofmann elimination:

[(CH3)2(C2H5)NC6H11]+OHC6H11N(CH3)2+C2H4+H2O[(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻ → C₆H₁₁N(CH₃)₂ + C₂H₄↑ + H₂O↑

Implications :

  • Storage requires inert atmospheres below 40°C.

Comparative Analysis of Synthesis Routes

Method Yield Purity Cost ($/kg) Environmental Impact
Silver Oxide Exchange92%99.5%120High (Ag waste)
Ion-Exchange Resin88%99.0%85Low
Electrochemical Synthesis95%98.5%150Moderate (Energy use)

Trade-offs :

  • Ion-exchange methods dominate industrial production due to cost and sustainability.

Emerging Methodologies

Electrochemical Quaternization

Recent advances employ boron-doped diamond electrodes to mediate direct hydroxide incorporation:

(CH₃)₂NC₆H₁₁ + CH₂CH₂OH → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻ + H₂↑\text{(CH₃)₂NC₆H₁₁ + CH₂CH₂OH → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻ + H₂↑}

Benefits :

  • 90% yield at 25°C.

  • No alkyl halide reagents.

Biocatalytic Approaches

Immobilized methyltransferases catalyze N-ethylation using ethanol as a substrate:

(CH₃)₂NC₆H₁₁ + C₂H₅OH → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻\text{(CH₃)₂NC₆H₁₁ + C₂H₅OH → [(CH₃)₂(C₂H₅)NC₆H₁₁]⁺OH⁻}

Challenges :

  • Enzyme stability <100 hours .

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

EDMCHOH acts as a strong base due to its hydroxide counterion. It undergoes exothermic neutralization with acids to form stable salts:
 C10H22+OH+HX C10H22+X+H2O\text{ C}_{10}\text{H}_{22}\text{N }^+\text{OH}^-+\text{HX}\rightarrow \text{ C}_{10}\text{H}_{22}\text{N }^+\text{X}^-+\text{H}_2\text{O}
Key Applications :

  • Neutralizes halogenated organics and isocyanates in polymer synthesis .
  • Forms ionic liquids with tailored solubility properties for CO₂-switchable solvent systems .

Oxidative Degradation Pathways

Electrochemical and enzymatic oxidation studies reveal two primary pathways:

Demethylation via Radical Intermediates

Under oxidative conditions (e.g., electrochemical cells or enzyme catalysis), EDMCHOH undergoes sequential N-demethylation:
 C10H22+OH CH3N Ethylcyclohexylamine+Formaldehyde\text{ C}_{10}\text{H}_{22}\text{N }^+\text{OH}^-\xrightarrow{\text{ CH}_3}\text{N Ethylcyclohexylamine}+\text{Formaldehyde}

  • Mechanism : Initial single-electron oxidation generates a radical cation, followed by deprotonation and methyl group abstraction .
  • Catalysts : Chloroperoxidase enzymes enhance demethylation efficiency at pH 4.5–6.8 .

Complete Oxidation to CO₂ and Amines

In aqueous environments with excess O₂:
 C10H22+OHCO2+NH3+H2O\text{ C}_{10}\text{H}_{22}\text{N }^+\text{OH}^-\rightarrow \text{CO}_2+\text{NH}_3+\text{H}_2\text{O}
Key Factors :

  • Temperature (>100°C) accelerates decomposition .
  • Radical scavengers (e.g., TEMPO) suppress side reactions .

Thermal Decomposition

Heating EDMCHOH above 150°C induces Hofmann elimination:
 C10H22+OHΔCyclohexene+Trimethylamine+H2O\text{ C}_{10}\text{H}_{22}\text{N }^+\text{OH}^-\xrightarrow{\Delta}\text{Cyclohexene}+\text{Trimethylamine}+\text{H}_2\text{O}
Experimental Data :

ConditionProduct Yield (%)Byproducts
160°C, 2 hours78Trace formaldehyde
200°C, 5 hours92Ethylene (5%)

Reactivity in Switchable Solvent Systems

EDMCHOH participates in reversible CO₂-triggered phase transitions:

  • CO₂ Bubbling : Forms a hydrophilic carbamate:
     C10H22+OH+CO2 C10H22NCOO +H2O\text{ C}_{10}\text{H}_{22}\text{N }^+\text{OH}^-+\text{CO}_2\rightarrow \text{ C}_{10}\text{H}_{22}\text{NCOO }^-+\text{H}_2\text{O}
  • N₂ Purging : Registers the hydrophobic hydroxide form .

Applications :

  • Lipid extraction from biomass (42% yield in coconut oil) .
  • Synthesis of CaCO₃ nanoparticles via pH-switchable media .

N-Methylation of Amines

With methanol as a methyl donor:
RNH2+CH3OHEDMCHOHRN CH3 2\text{RNH}_2+\text{CH}_3\text{OH}\xrightarrow{\text{EDMCHOH}}\text{RN CH}_3\text{ }_2

  • Yield : 70% mono-methylation, 5% dimethylation (24 hours, 110°C) .

Amidoalkylation Reactions

EDMCHOH stabilizes iminium intermediates for C–N bond formation:
R2C O+R NH2R2C NHR \text{R}_2\text{C O}+\text{R NH}_2\rightarrow \text{R}_2\text{C NHR }

  • Efficiency : 75–92% yield in TEMPO-mediated oxidations .

Scientific Research Applications

Catalytic Applications

EDMCHOH is primarily recognized for its role as a catalyst in several chemical processes:

  • Polyurethane and Polyisocyanurate Foams : EDMCHOH has been identified as a suitable catalyst for the preparation of polyurethane foams, particularly when used with trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd (E)). This application is significant due to the compound's ability to enhance foam stability and mechanical properties while minimizing environmental impact by reducing VOC emissions .
  • Phase Transfer Catalyst : In organic synthesis, EDMCHOH acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. This property is crucial for reactions that require efficient interaction between organic and aqueous phases .
  • Asymmetric Epoxidation : Recent studies have shown that zeolites synthesized with EDMCHOH exhibit enhanced catalytic activity in asymmetric epoxidation reactions. For instance, polymorph A-enriched Ti-Beta zeolites demonstrated improved enantioselectivity when catalyzing the epoxidation of alkenes compared to traditional catalysts .

Materials Science

The use of EDMCHOH extends into materials science, particularly in the synthesis of advanced materials:

  • Zeolite Synthesis : EDMCHOH has been utilized in the synthesis of chiral zeolites, which are important for catalysis and separation processes. The incorporation of EDMCHOH into zeolite frameworks has been shown to influence their catalytic properties significantly .

Case Study 1: Polyurethane Foam Production

A study highlighted the use of EDMCHOH as a catalyst in producing polyurethane foams with HCFO-1233zd (E). The resulting foams exhibited excellent mechanical strength and thermal insulation properties, addressing common issues associated with traditional foaming agents such as flammability and high VOC content. The study emphasized the environmental benefits of using EDMCHOH over more conventional catalysts .

Case Study 2: Asymmetric Catalysis

In a comparative study on asymmetric epoxidation using various zeolite catalysts, Ti-Beta zeolites synthesized with EDMCHOH achieved higher enantioselectivity than those without it. The results indicated that the presence of EDMCHOH not only improved catalytic efficiency but also allowed for better control over product selectivity .

Data Tables

Application AreaDescriptionKey Benefits
Polyurethane FoamsCatalyst for polyurethane production using HCFO-1233zd (E)Improved mechanical properties, low VOC
Organic SynthesisPhase transfer catalyst facilitating reactions between immiscible phasesIncreased reaction efficiency
Zeolite SynthesisUsed in synthesizing chiral zeolites for catalytic applicationsEnhanced catalytic properties
Asymmetric EpoxidationCatalytic support in asymmetric epoxidation reactionsHigher enantioselectivity

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide involves its strong basicity and ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in various reactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Zeolite Synthesis : this compound is pivotal for eco-friendly Sn-Beta production, achieving 60–70% crystallinity in fluoride-free media .
  • Structural Flexibility : Its cyclohexyl group provides a unique balance of hydrophobicity and rigidity, outperforming linear alkyl or aromatic OSDAs in templating complex frameworks .

Biological Activity

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide, often referred to as EDMCHOH, is a quaternary ammonium compound that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of diverse research findings.

Overview of this compound

EDMCHOH is a synthetic compound characterized by its unique cyclohexane structure, which contributes to its biological properties. It belongs to a class of compounds known for their ability to interact with biological membranes and proteins, making them valuable in pharmacological applications.

The biological activity of EDMCHOH can be attributed to several mechanisms:

  • Membrane Interaction : Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the disruption of membrane integrity in certain bacterial strains .
  • Enzyme Inhibition : Preliminary studies suggest that EDMCHOH may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism .
  • Catalytic Activity : As a catalyst in organic reactions, EDMCHOH has shown promise in asymmetric synthesis and other catalytic processes, enhancing reaction efficiency and selectivity .

Antimicrobial Properties

One of the notable biological activities of EDMCHOH is its antimicrobial effect. Research indicates that it exhibits:

  • Bactericidal Activity : EDMCHOH has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Fungal Inhibition : Studies have also highlighted its antifungal properties, particularly against pathogenic fungi, suggesting potential applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of EDMCHOH. Results indicate:

  • Selective Cytotoxicity : While exhibiting cytotoxic effects on certain cancer cell lines, such as breast and prostate cancer cells, EDMCHOH showed lower toxicity towards normal human cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of EDMCHOH against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties .
  • Cytotoxicity Assessment :
    • In vitro studies involving human breast cancer cells (MCF-7) revealed that EDMCHOH induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased rates of early apoptosis compared to control groups .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of EDMCHOH:

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cells with minimal harm to normal cells
Enzyme InhibitionPotential inhibition of metabolic enzymes
Catalytic ApplicationsEnhances efficiency in organic synthesis

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide in laboratory settings?

Methodological Answer: The compound is synthesized via quaternization reactions. A common approach involves reacting N-Ethyl-N,N-dimethylcyclohexanamine with a hydroxide source (e.g., aqueous NaOH) under controlled conditions. Key parameters include:

  • Temperature : Maintain 70–80°C to ensure reactivity without decomposition .
  • Solvent System : Use polar aprotic solvents (e.g., 2-methyltetrahydrofuran) to enhance ion mobility .
  • Purification : Isolate the product via vacuum distillation or recrystallization, followed by characterization via NMR (¹H/¹³C) and FTIR to confirm quaternary ammonium structure and hydroxide counterion .

Advanced Research Question

Q. How does this compound function as a structure-directing agent (SDA) in zeolite synthesis?

Methodological Answer: In hydrothermal synthesis of Sn-Beta zeolites, this compound acts as an SDA by stabilizing microporous frameworks through electrostatic interactions between its cationic quaternary ammonium group and anionic silicate species. Critical factors include:

  • F−-Free Conditions : Unlike traditional SDAs (e.g., TEAOH), it enables synthesis without hazardous fluoride ions, reducing environmental risks .
  • Co-Templating Agents : Addition of Na⁺ ions and pure-silica Beta seeds enhances crystallinity and Sn incorporation into the framework .
  • Mechanistic Insight : Computational modeling (DFT) can predict SDA-zeolite interactions, guiding optimization of pore geometry and Lewis acid site distribution .

Basic Research Question

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, cyclohexane protons at δ 1.7–2.1 ppm) and confirm quaternary nitrogen .
  • FTIR : Detect O–H stretching (broad peak ~3200–3600 cm⁻¹) from the hydroxide ion and C–N vibrations (~1200 cm⁻¹) .
  • HPLC-MS : Quantify purity (>99%) and verify molecular ion ([M⁺] at m/z 144.2 for the cation) .

Advanced Research Question

Q. How can researchers resolve contradictions in catalytic performance data when using this SDA?

Methodological Answer: Discrepancies in catalytic activity (e.g., in Baeyer–Villiger oxidation) may arise from:

  • Synthesis Variability : Control Si/Sn ratios (10–100) and crystallization time (5–7 days) to ensure reproducibility .
  • Post-Synthetic Treatments : Calcination at 550°C removes the SDA, but residual carbon can alter acidity. Use TGA-MS to monitor decomposition and optimize thermal protocols .
  • Surface Analysis : Employ XPS or DRIFTS to assess Sn oxidation states and surface hydroxyl groups, which influence catalytic active sites .

Basic Research Question

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Corr. 1A classification) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity: H314, H302) .
  • Spill Management : Neutralize spills with dilute acetic acid, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Question

Q. What computational methods predict the efficacy of this compound in templating novel materials?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model SDA-silicate interactions to predict zeolite topology (e.g., BEA vs. MFI frameworks) .
  • DFT Calculations : Evaluate energy barriers for SDA incorporation and Sn coordination geometry .
  • Machine Learning : Train models on existing zeolite databases to recommend optimal SDAs for target pore architectures .

Basic Research Question

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Range : Stable at pH 10–12; outside this range, hydrolysis or decomposition occurs.
  • Monitoring : Use pH-stat titration to track hydroxide ion concentration over time .
  • Degradation Products : GC-MS can identify cyclohexanamine derivatives formed under acidic conditions .

Advanced Research Question

Q. What role does this compound play in biomass conversion reactions?

Methodological Answer: As a Brønsted base in catalytic systems, it facilitates:

  • Glucose Isomerization : Enhances fructose yield via proton abstraction from glucose .
  • Lignin Depolymerization : Stabilizes intermediates in β-O-4 bond cleavage reactions.
  • Kinetic Studies : Use in situ ATR-FTIR to monitor reaction pathways and optimize base strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Reactant of Route 2
N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.